Diphenyl terephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJOUYGWKFYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061765 | |
| Record name | Diphenyl terephthalate | |
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Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Diphenyl terephthalate | |
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CAS No. |
1539-04-4 | |
| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
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| Record name | Diphenyl terephthalate | |
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| Record name | Diphenyl terephthalate | |
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| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |
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| Record name | Diphenyl terephthalate | |
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| Record name | Diphenyl terephthalate | |
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| Record name | DIPHENYL TEREPHTHALATE | |
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Synthetic Methodologies and Reaction Mechanisms of Diphenyl Terephthalate
Direct Esterification Approaches
Direct esterification represents a primary strategy for the synthesis of Diphenyl Terephthalate (B1205515). This approach centers on the reaction of terephthalic acid with a phenol (B47542) source, driven by specific catalysts and reaction conditions designed to maximize yield and purity.
A significant method for the synthesis of Diphenyl Terephthalate involves the direct reaction of terephthalic acid with diphenyl carbonate, which serves as the phenolic compound donor. This process is favored for its efficiency and relatively short reaction times. epo.org
The reaction between terephthalic acid and diphenyl carbonate is effectively catalyzed by stannous oxide (SnO). epo.org Patents describing this process specify the use of stannous oxide in catalytic amounts, typically ranging from 0.25 to 0.50 mole percent based on the quantity of terephthalic acid. google.com This catalyst facilitates the esterification process, enabling high conversion rates under specific thermal conditions. google.com While other organotin compounds and metal salts are known to catalyze various esterification and transesterification reactions, stannous oxide is explicitly identified for this particular synthetic pathway. google.comnih.govdoi.org
The successful synthesis of this compound via the diphenyl carbonate route is highly dependent on the precise control of reaction parameters. The process is typically conducted at temperatures between 250°C and 300°C. epo.orggoogle.com A key aspect of this synthesis is the management of pressure; the initial reaction and removal of the phenol byproduct occur at atmospheric pressure, often under a nitrogen sparge. epo.orggoogle.com Subsequently, a vacuum is applied to distill and remove any excess diphenyl carbonate, aiding in the purification of the final product. epo.org Stoichiometrically, an excess of diphenyl carbonate is used to drive the reaction equilibrium towards the product, with molar ratios of diphenyl carbonate to terephthalic acid reported in the range of 3:1 to 6:1. google.com The reaction can reach completion in as little as 30 minutes to 2.5 hours, depending on the temperature. epo.org
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Condition | Source(s) |
| Catalyst | Stannous Oxide (SnO) | , epo.org, google.com |
| Temperature | 250°C - 300°C | , epo.org, google.com |
| Pressure | Atmospheric (for reaction), Vacuum (for purification) | , epo.org, google.com |
| Stoichiometry (DPC:TPA) | 3:1 to 6:1 molar ratio | , google.com |
| Reaction Time | 0.5 - 2.5 hours | , epo.org |
The esterification of terephthalic acid is a reversible reaction. acs.orgbyjus.com To achieve high yields of this compound, it is crucial to continuously remove the byproducts formed during the reaction, thereby shifting the chemical equilibrium toward the products according to Le Chatelier's principle. researchgate.net In the reaction between terephthalic acid and diphenyl carbonate, the primary byproduct is phenol. epo.org This phenol is consistently removed from the reaction mixture as it forms, typically by distillation at atmospheric pressure. epo.orggoogle.com After the initial reaction phase, any unreacted excess of the diphenyl carbonate reagent is also removed via vacuum distillation to isolate the pure this compound. epo.org This two-stage removal of byproducts is essential for driving the synthesis to completion and achieving high product purity.
The use of diphenyl carbonate as a reactant with terephthalic acid is a cornerstone of a simplified and efficient direct esterification process. google.com This method circumvents the need for other reagents like acid chlorides or acetic anhydride. epo.orggoogle.com The reaction yields this compound and phenol, with the latter being removed to ensure a high conversion rate. This pathway is noted for its high yield, achieving 85–90%, and shorter reaction times compared to other methods.
Utilization of Diphenyl Carbonate in Direct Esterification
Advantages in Reaction Time and Solvent Elimination
Certain synthetic pathways for this compound offer significant advantages in terms of reaction speed and the elimination of solvents. For instance, the direct esterification of terephthalic acid with diphenyl carbonate can be completed in 0.5 to 2.5 hours, a marked improvement over the 8 to 12 hours typically required for transesterification methods. This method also negates the need for aromatic hydrocarbon solvents during the synthesis phase, presenting a more environmentally benign and simplified process.
Transesterification Processes
Transesterification represents a common and vital route for the synthesis of this compound. This chemical process involves the exchange of an organic R" group of an ester with the organic group R' of an alcohol. These reactions are often catalyzed by the presence of an acid or a base.
Transesterification of Dialkyl Terephthalates with Phenyl Acetate (B1210297)
A prevalent method for synthesizing this compound involves the transesterification of a dialkyl terephthalate, such as dimethyl terephthalate, with phenyl acetate. google.com This reaction is typically conducted under an inert atmosphere at temperatures exceeding 150°C to facilitate the formation of this compound and the corresponding alkyl acetate byproduct.
Catalysts are paramount in driving the transesterification reaction towards high yields of this compound. Titanic acid esters, such as tetrabutyl titanate and tetraphenyl titanate, are effective catalysts for this process. Tetrabutyl titanate, a highly reactive Lewis acid catalyst, is particularly noted for its ability to improve reaction yields and eliminate unwanted byproducts in esterification and condensation reactions. chempoint.comchemicalbook.com The catalytic activity of these titanium compounds is a key factor in the industrial production of polyesters. chempoint.comnih.gov Generally, the catalyst is introduced at a concentration of 0.1–5.0% by weight after the initial reaction mixture reaches the target temperature.
Table 1: Common Catalysts in this compound Synthesis
| Catalyst Name | Chemical Formula | Type | Key Role |
| Tetrabutyl Titanate | C₁₆H₃₆O₄Ti | Lewis Acid | Enhances reaction rate and yield in transesterification. chempoint.comchemicalbook.com |
| Tetraphenyl Titanate | C₂₄H₂₀O₄Ti | Lewis Acid | Used as a catalyst in the transesterification process. |
| Titanic Acid Esters | Ti(OR)₄ | Lewis Acid | General class of catalysts for transesterification. |
This table is generated based on the textual data and provides an interactive overview of the catalysts.
The production of a colorless, high-purity this compound is crucial for its applications. Activated carbon plays a significant role in removing impurities, particularly those that impart color to the final product. It is a highly porous material with a large surface area, making it an excellent adsorbent for a wide variety of organic compounds. mdpi.comdiva-portal.org In the synthesis of this compound, activated carbon, typically 1–5% by weight, is added during the initial heating phase of the dialkyl terephthalate and phenyl acetate mixture to pre-adsorb chromatic impurities before the introduction of the catalyst. This pretreatment step is vital for preventing coloration that can be caused by titanium catalyst residues.
Following the reaction and removal of byproducts, the crude this compound product needs to be purified. Solvent-assisted crystallization is a common technique for isolating a high-purity product. This involves introducing the crude product into a high-boiling aromatic hydrocarbon, such as xylene, at its boiling point. As the solution cools, the this compound crystallizes out, leaving impurities behind in the solvent. The purified crystals are then separated by filtration. This method is effective in removing residual carbon and other impurities, yielding a colorless final product with high purity. Another approach involves crystallizing the product from dipolar-aprotic solvents to aid in the final removal of color and impurities. google.com
Byproduct Removal Strategies: Alkyl Acetate Distillation
Alternative Transesterification Catalytic Systems (e.g., Zirconium-based Catalysts)
Recent studies have identified zirconium-based catalysts as promising, less hazardous substitutes for conventional options. Although still largely in the experimental phase, zirconium compounds are being investigated for their catalytic activity in transesterification reactions. google.com The goal is to develop robust, efficient, and safer catalytic systems that can be implemented on an industrial scale.
Alongside zirconium, other metal-based catalysts have been explored. Tin-based catalysts, such as stannous oxide (SnO), are used in an alternative pathway involving the direct esterification of terephthalic acid with diphenyl carbonate. This method is notable as it avoids some of the toxic and sensitive reagents used in other processes. Heterogeneous catalysts, which are insoluble in the reaction liquid, are also gaining attention because they can be easily separated after the reaction, simplifying purification and reducing waste. google.com For instance, microporous materials like titanosilicate containing Group IV metals such as titanium, zirconium, and tin have been developed as heterogeneous catalysts for transesterification, offering high yield and selectivity. google.com
However, not all alternatives are viable. Lead-based catalysts, while showing excellent catalytic performance in the related synthesis of diphenyl carbonate, are highly toxic to humans, posing significant safety hazards that have led to their being phased out. mdpi.com
The table below compares different catalytic systems used in or relevant to this compound synthesis.
| Catalyst Type | Example(s) | Reaction / Process | Key Features / Findings | Reference(s) |
| Titanium-based | Tetrabutyl titanate | Transesterification | Effective but has handling risks and toxicity; can cause product coloration. | |
| Tin-based | Stannous oxide (SnO) | Direct Esterification | High yield (85-90%); avoids hazardous titanic acid esters. | |
| Zirconium-based | Zirconium compounds | Transesterification | Proposed as a less hazardous alternative to titanium catalysts; largely experimental. | |
| Lead-based | Organic lead salts | Transesterification (for DPC) | Excellent catalytic performance but highly toxic and phased out. | mdpi.com |
| Heterogeneous | Titanosilicate | Transesterification | Insoluble in the reaction mixture, allowing for easy separation post-reaction. | google.com |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly influencing the synthesis of chemicals like DPT. essentialchemicalindustry.org
Solvent-Free Synthesis Methodologies
A key objective in green chemistry is the elimination of volatile and often hazardous organic solvents. pharmafeatures.com For DPT synthesis, one established method that aligns with this principle is the direct esterification using a stannous oxide catalyst, which eliminates the need for aromatic hydrocarbon solvents. This not only reduces environmental impact but also simplifies the purification process.
Another promising green chemistry technique is mechanochemistry, which uses mechanical force, such as grinding or ball-milling, to initiate chemical reactions in the absence of a solvent. pharmafeatures.comrsc.orgresearchgate.net This approach has emerged as a powerful alternative to traditional solution-based chemistry, as it minimizes waste and can create unique reaction environments. rsc.org While specific applications to DPT synthesis are still being explored, the success of solvent-free mechanochemical synthesis for other complex organic molecules, including metal-organic frameworks, suggests its potential applicability. researchgate.net The development of solventless catalytic processes, such as the aerobic deconstruction of polyethylene (B3416737) terephthalate (PET) using a molybdenum-dioxo catalyst to yield terephthalic acid, further highlights the move away from solvent-dependent reactions in polyester (B1180765) chemistry. rsc.org
Exploration of Less Hazardous Catalysts
The search for safer catalysts is a central theme in the green synthesis of DPT. As mentioned, titanium-based catalysts like tetrabutyl titanate, while effective, are associated with toxicity and handling difficulties. This has driven the investigation into alternatives.
Zirconium-based catalysts are a leading example of a less hazardous alternative currently under investigation. Similarly, the use of stannous oxide in direct esterification represents a shift towards catalysts with a better safety profile.
The broader field of polymer chemistry provides further examples of this trend. Organocatalysts, which are metal-free organic molecules, are considered highly attractive because they can reduce the environmental footprint and often exhibit lower toxicity compared to their metal-based counterparts. acs.org For instance, organic acid-base salts have been successfully used as catalysts for the synthesis of PET. acs.org Heterogeneous basic catalysts, including aluminum oxide (Al2O3), magnesium oxide (MgO), and hydrotalcites, have also been tested for transesterification and polycondensation reactions in polyester production, offering the advantage of being easily separable and reusable. researchgate.net These developments in related polymer systems pave the way for the adoption of less hazardous catalysts in the specific synthesis of this compound.
Chemical Reactivity and Transformation Pathways of Diphenyl Terephthalate
Hydrolysis Reactions of Diphenyl Terephthalate (B1205515)
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of diphenyl terephthalate, hydrolysis involves the cleavage of the ester bonds to yield its constituent acid and alcohol components. This process can be catalyzed by either an acid or a base, with the mechanism differing between the two conditions. ucalgary.ca
The acid-catalyzed hydrolysis of this compound is a reversible process. chemistrysteps.com To drive the reaction to completion, it is often performed with a large excess of water. libretexts.org The mechanism proceeds through several key steps, which are analogous to the reverse of a Fischer esterification. ucalgary.cachemguide.co.uk
The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by an acid catalyst (typically a strong mineral acid like H₂SO₄ or HCl in aqueous solution, forming H₃O⁺). libretexts.orgnumberanalytics.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate.
Following the formation of the intermediate, a proton is transferred from the attacking water moiety to the phenoxy group (-OPh). This turns the phenoxy group into phenol (B47542), which is a good leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of phenol. Finally, deprotonation of the resulting protonated carboxylic acid group regenerates the acid catalyst and forms one of the two carboxylic acid groups of terephthalic acid. The same process then occurs at the second ester group to complete the hydrolysis.
Mechanism Steps:
Protonation: The carbonyl oxygen is protonated by an acid catalyst. ucalgary.ca
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon. libretexts.org
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred to the phenoxy leaving group.
Elimination: The intermediate collapses, eliminating a molecule of phenol. ucalgary.ca
Deprotonation: The catalyst is regenerated, yielding the carboxylic acid. ucalgary.ca
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.commasterorganicchemistry.com The process is highly effective because the final step involves an acid-base reaction that drives the equilibrium to completion. ucalgary.camasterorganicchemistry.com
The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition leads to the formation of a negatively charged tetrahedral intermediate. libretexts.org This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a phenoxide ion (PhO⁻), which is the leaving group. This results in the formation of a carboxylic acid.
In the basic reaction medium, the newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by either the strong base catalyst (OH⁻) or the phenoxide ion (pKa of phenol is ~10) generated in the previous step. masterorganicchemistry.com This acid-base reaction is thermodynamically favorable and forms a carboxylate salt, which is unreactive towards further nucleophilic attack. chemistrysteps.com A final acidification step (workup) is required to protonate the carboxylate and the phenoxide to yield the neutral terephthalic acid and phenol products. masterorganicchemistry.com The process is repeated for the second ester group.
Mechanism Steps:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. libretexts.org
Elimination: The intermediate collapses, eliminating a phenoxide ion.
Deprotonation: The resulting carboxylic acid is deprotonated by a base, making the reaction irreversible under basic conditions. masterorganicchemistry.com
Acidification (Workup): Addition of acid in a separate step protonates the carboxylate and phenoxide ions to yield the final products. libretexts.org
The complete hydrolysis of one mole of this compound results in the formation of one mole of terephthalic acid and two moles of phenol. This reaction effectively breaks the ester linkages, returning the compound to its parent dicarboxylic acid and phenolic constituents.
Table 1: Summary of this compound Hydrolysis
| Reaction Type | Catalyst | Key Characteristics | Products (after workup) |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess water to favor products. chemistrysteps.com | Terephthalic Acid, Phenol |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Irreversible due to final deprotonation step. masterorganicchemistry.com | Terephthalic Acid, Phenol |
Base-Catalyzed Hydrolysis Mechanisms
Transesterification Reactions with Other Alcohols
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org For this compound, this involves reacting it with another alcohol, often a diol, to replace the phenyl groups and form new ester derivatives. This reaction is a cornerstone of polyester (B1180765) synthesis, allowing DPT to act as a monomer. wikipedia.org The reaction is often driven to completion by removing the phenol byproduct, which is more volatile than many diol reactants. wikipedia.org
The mechanism of transesterification is analogous to hydrolysis but uses an alcohol as the nucleophile instead of water. wikipedia.org It can be catalyzed by either acids or bases. wikipedia.org
Acid-Catalyzed Transesterification: The carbonyl oxygen is protonated, activating the carbonyl carbon for attack by a molecule of the new alcohol (e.g., R-OH). A tetrahedral intermediate forms, and after proton transfers, a molecule of phenol is eliminated, and the new ester is formed upon deprotonation.
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile (R-O⁻). numberanalytics.com This alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a phenoxide ion and generating the new ester.
In both cases, a tetrahedral intermediate is central to the mechanism, and the reaction exists in equilibrium unless a product is removed. wikipedia.org
Transesterification of this compound with various alcohols leads to a wide range of ester derivatives. The reaction with diols is particularly important in polymer chemistry for producing polyesters. wikipedia.org For instance, the reaction of DPT with ethylene (B1197577) glycol is a key step in an alternative route to synthesizing polyethylene (B3416737) terephthalate (PET). wikipedia.org In this process, DPT undergoes transesterification with ethylene glycol, typically at high temperatures and in the presence of a catalyst, to form bis(2-hydroxyethyl) terephthalate and phenol. researchgate.net The bis(2-hydroxyethyl) terephthalate monomer then undergoes polycondensation to form the PET polymer.
By using different diols, a variety of polyesters with different properties can be synthesized. For example, reacting DPT with 1,4-butanediol (B3395766) would be a pathway toward producing polybutylene terephthalate (PBT). This versatility makes DPT a valuable intermediate for creating wholly aromatic or semi-aromatic polyesters for high-performance applications. wikipedia.org
Table 2: Examples of Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst Type | Product Ester Derivative | Significance |
| Methanol (B129727) | Acid or Base | Dimethyl terephthalate (DMT) | Production of a common polyester precursor. acs.org |
| Ethylene Glycol | Transesterification Catalyst (e.g., Zinc Acetate (B1210297), Base) | Bis(2-hydroxyethyl) terephthalate (BHET) | Monomer for Polyethylene Terephthalate (PET) synthesis. wikipedia.orgresearchgate.net |
| 1,4-Butanediol | Transesterification Catalyst | Bis(4-hydroxybutyl) terephthalate | Monomer for Polybutylene Terephthalate (PBT) synthesis. |
Mechanism of Ester Group Exchange
Oxidation and Reduction Pathways of this compound
While primarily utilized in polymerization, this compound (DPT) can undergo oxidation and reduction reactions under specific chemical conditions. These transformations, though less common than its polycondensation reactions, are governed by the reactivity of the ester functional groups and the aromatic rings.
Conditions and Reagents for Oxidation
The oxidation of this compound is not a common industrial process but can be achieved under laboratory conditions using strong oxidizing agents. The reaction primarily targets the phenyl and benzene (B151609) rings, as the ester groups are already at a high oxidation state.
Information from safety data sheets for DPT explicitly lists "strong oxidizing agents" as incompatible materials, indicating a potential for vigorous and exothermic reactions. nih.gov While specific research detailing the oxidation of DPT is limited, the chemistry of its constituent parts—terephthalic acid and phenol—provides insight. The oxidation of related compounds, such as p-xylene (B151628) to terephthalic acid, is a major industrial process that proceeds via a free-radical mechanism, often catalyzed by cobalt and manganese salts in the presence of bromine. chemicalbook.com
Potential oxidation reactions for DPT could involve the hydroxylation or complete cleavage of the aromatic rings. Strong oxidizing agents capable of facilitating such reactions include:
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that can oxidize alkyl side chains on aromatic rings and, under harsh conditions, can lead to the degradation of the aromatic ring itself.
Chromic Acid (H₂CrO₄): Generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in acid, it is another strong oxidant for aromatic compounds. process-insights.com
Supercritical Water Oxidation: In a supercritical water medium, oxidation with pure O₂, potentially catalyzed by species like MnBr₂, can be effective for aromatic compounds, though this typically requires extreme temperatures and pressures (300–400 °C, >200 bar). process-insights.com
The products of DPT oxidation would be derivatives of the original compound, though complete oxidation under forceful conditions would ultimately yield carbon dioxide and water.
Table 1: Potential Conditions and Reagents for Oxidation of this compound
| Reagent | Conditions | Potential Products |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Oxidized derivatives, potential ring cleavage products |
| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., H₂SO₄) | Oxidized derivatives |
| Oxygen (O₂) in Supercritical Water | High temperature (300-400°C) and pressure (>200 bar), catalyst (e.g., MnBr₂) | Oxidized derivatives, complete oxidation products |
Conditions and Reagents for Reduction
The reduction of this compound can target either the ester functional groups or the aromatic rings, depending on the reagents and reaction conditions employed.
Reduction of Ester Groups: The ester groups of DPT can be reduced to alcohols. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LAH). However, such reagents are generally not selective and would also reduce other susceptible functional groups.
Reduction of Aromatic Rings (Hydrogenation): A more controlled reduction involves the catalytic hydrogenation of the aromatic rings. This process converts the aromatic terephthalate structure into a cycloaliphatic one. Research on the selective hydrogenation of Dimethyl Terephthalate (DMT) to produce Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) provides a strong parallel. rsc.org This reaction is crucial for producing specialty polyesters with enhanced properties.
Common catalysts and conditions for the hydrogenation of terephthalate esters include:
Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru) on various supports (e.g., carbon, alumina) are highly effective for the hydrogenation of aromatic rings. A review article mentions the reduction of terephthalate ester derivatives using a 10% Pd catalyst. cu.edu.eg
Non-Precious Metal Catalysts: Nickel-based catalysts, such as Nickel supported on silica (B1680970) (Ni/SiO₂), have been developed as a more cost-effective alternative to noble metals. rsc.org Modification of these catalysts, for instance with potassium fluoride (B91410) (KF), has been shown to significantly improve both conversion and selectivity by promoting the formation of active Ni(0) species and reducing acidic sites that could cause unwanted side reactions. rsc.org
The reaction is typically carried out under a high pressure of hydrogen gas and at elevated temperatures. The resulting product from the hydrogenation of DPT would be diphenyl 1,4-cyclohexanedicarboxylate.
Table 2: Potential Conditions and Reagents for Reduction of this compound
| Target | Reagent/Catalyst | Conditions | Product |
| Aromatic Rings | H₂ / Palladium (Pd) catalyst | High pressure, elevated temperature | Diphenyl 1,4-cyclohexanedicarboxylate |
| Aromatic Rings | H₂ / Nickel (Ni)/SiO₂ catalyst | High pressure, elevated temperature | Diphenyl 1,4-cyclohexanedicarboxylate |
This compound as a Precursor in Polymerization
This compound is a key intermediate in the synthesis of various high-performance polyesters. Its chemical structure and reactivity make it particularly suitable for specific polymerization techniques, leading to polymers with desirable thermal and mechanical properties.
Role in Polycondensation Reactions
This compound serves as a monomer in step-growth polymerization, specifically through polycondensation reactions. The primary mechanism is transesterification, where the phenyl groups of DPT are displaced by the hydroxyl groups of a diol monomer.
This reaction can be carried out via two main processes:
Melt Polycondensation: In this process, DPT is melted and reacted with a diol (such as 1,4-butanediol) at high temperatures (typically 230-260°C). google.com A catalyst, often a base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is used to facilitate the reaction. google.com During the reaction, phenol is evolved as a byproduct. The continuous removal of phenol from the reaction mixture under vacuum is crucial to shift the equilibrium towards the formation of the high molecular weight polyester.
Interfacial Polycondensation: This technique involves the reaction between two immiscible phases. For instance, a solution of an aromatic diol (like bisphenol-A) in an aqueous alkaline phase is reacted with a solution of DPT in an immiscible organic solvent. mdpi.com This method can produce high molecular weight polyesters in good yields under milder conditions than melt polycondensation. mdpi.com
The use of DPT as a phenyl di-ester offers an advantage in that the evolved phenol is more easily replaced by the diol compared to the alcohol byproducts in other transesterification reactions, leading to a favorable equilibrium. google.com
Applications in Polyester Synthesis
This compound is utilized in the synthesis of a variety of polyesters, particularly those requiring high performance characteristics. Its high melting point (197–199°C) makes it suitable for polymerization processes that occur at elevated temperatures, contributing to the formation of thermally stable polymers.
A significant application of DPT is in the production of Polybutylene Terephthalate (PBT) . In this synthesis, DPT is reacted with 1,4-butanediol. google.com The resulting PBT is a high-performance engineering thermoplastic with excellent mechanical and electrical properties, dimensional stability, and chemical resistance. pageplace.de
DPT is also used to synthesize other specialty copolyesters. By incorporating DPT into polymer chains, materials with enhanced properties can be achieved. For example, it has been used in the synthesis of copolyesters with diphenylsilanediol (B146891) to improve thermal stability and mechanical strength. nih.govmdpi.com The incorporation of rigid diphenyl units from DPT can increase the glass transition temperature (Tg) and stiffness of the final polymer. mdpi.com
Comparison with other Terephthalate Intermediates in Polymerization (e.g., DMT, BHET)
This compound (DPT) is one of several intermediates used in polyester production. Its main counterparts are Dimethyl Terephthalate (DMT) and Bis(2-hydroxyethyl) terephthalate (BHET). The choice of intermediate depends on the desired polymer, the specific process technology, and economic factors.
Dimethyl Terephthalate (DMT): DMT was historically the preferred precursor for Poly(ethylene terephthalate) (PET) because it could be easily purified by distillation. chemicalbook.com The DMT process involves transesterification with ethylene glycol, producing methanol as a byproduct. process-insights.com While effective, the kinetics of this process can be slower than routes starting from terephthalic acid (TPA). nih.gov
Bis(2-hydroxyethyl) terephthalate (BHET): BHET is the primary monomeric product formed during the initial esterification (from TPA) or transesterification (from DMT) stage of PET synthesis. chemicalbook.comcu.edu.eg It is also the main product obtained from the chemical recycling of PET via glycolysis. chemicalbook.com BHET undergoes self-polycondensation at high temperatures under vacuum to form PET, eliminating ethylene glycol.
Key Differences:
Thermal Stability and Processing: DPT has a significantly higher melting point (197–199°C) compared to DMT (140–142°C) and BHET (109–111°C). This high thermal stability makes DPT suitable for high-temperature polymer processing where degradation of DMT or BHET might be a concern.
Reaction Byproducts: The polycondensation of DPT with a diol liberates phenol, whereas the DMT process liberates methanol. The removal of these byproducts is essential to drive the polymerization forward.
Applications in Recycling: In the context of PET recycling, processes that yield DMT or BHET are often preferred. They are considered more straightforward and cost-effective for repolymerization back into PET compared to processes involving DPT. The recovery and handling of DPT can require more stringent pollution controls and higher energy inputs, limiting its use to more niche applications.
Kinetics and Process: The direct esterification route using Purified Terephthalic Acid (PTA) has largely supplanted the DMT process for new PET capacity due to lower raw material costs and the elimination of the methanol byproduct. nih.gov The use of DPT, often synthesized from TPA and diphenyl carbonate, can offer advantages such as shorter reaction times (0.5–2.5 hours) compared to traditional transesterification (8–12 hours).
Table 3: Comparison of Terephthalate Intermediates in Polymerization
| Feature | This compound (DPT) | Dimethyl Terephthalate (DMT) | Bis(2-hydroxyethyl) terephthalate (BHET) |
| Melting Point | 197–199 °C | 140–142 °C | 109–111 °C |
| Primary Polymerization Reaction | Transesterification with diols | Transesterification with diols (mainly ethylene glycol) | Self-polycondensation |
| Byproduct of Polymerization | Phenol | Methanol | Ethylene Glycol |
| Primary Application | High-performance polyesters (e.g., PBT), specialty copolyesters | PET synthesis, PBT synthesis | PET synthesis, direct product of PET glycolysis |
| Key Advantage | High thermal stability for high-temperature processing | Easily purified by distillation | Direct monomer for PET polycondensation |
| Consideration in Recycling | Limited use; recovery can be energy and cost-intensive | Common intermediate in chemical recycling (methanolysis) | Common intermediate in chemical recycling (glycolysis) |
Advanced Materials Science Applications of Diphenyl Terephthalate Derivatives
High-Performance Polymer Synthesis
The chemical structure of diphenyl terephthalate (B1205515), characterized by a high melting point and thermal stability, makes it a valuable precursor in the synthesis of various high-performance polymers. syndicatedanalytics.com It serves as a key intermediate in polymerization reactions, contributing to the durability and functionality of the final products. syndicatedanalytics.com
Fabrication of Fibers and Films
Diphenyl terephthalate is utilized in the manufacturing of high-performance fibers and films. syndicatedanalytics.com The process of creating fibers from bulk polymer material, known as spinning, often involves heating the polymer until it becomes a viscous liquid and then extruding it through a spinneret, a plate with many small holes. neliti.comfiveable.me This method, called melt spinning, forms single fibers that are then solidified by cooling. neliti.com The properties of these fibers, such as strength and elasticity, are further enhanced through a drawing process that aligns the polymer chains. neliti.com
Polymers like polyethylene (B3416737) terephthalate (PET), which contains the terephthalate moiety also found in DPT, are widely used for producing textile fibers and packaging films due to their strength and dimensional stability. fiveable.me Films are thin, continuous sheets of polymer used in packaging, photography, and textiles, valued for their flexibility, strength, and resistance to moisture and chemicals. neliti.comgoogle.com The incorporation of terephthalate units, which can be derived from DPT, is crucial for achieving these desired material properties. syndicatedanalytics.comfiveable.me
Development of Engineering Plastics
Engineering plastics are a class of polymeric materials with enhanced mechanical and thermal properties that make them suitable for applications in automotive parts, electrical components, and consumer electronics. syndicatedanalytics.comresearchgate.net this compound is a key ingredient in the production of these advanced plastics. syndicatedanalytics.com
One of the most significant engineering plastics derived from a terephthalate precursor is polybutylene terephthalate (PBT). PBT is a high-performance polyester (B1180765) known for its excellent mechanical and electrical properties, high dimensional stability, and robust chemical resistance. google.com A common production method involves the transesterification of this compound with butanediol. google.com Similarly, poly(ethylene terephthalate) (PET), widely known for its use in beverage bottles, can be modified and compounded to create engineering-grade resins for durable goods like appliance housings and automotive components. researchgate.net The use of DPT and related compounds allows for the creation of new materials with enhanced strength, heat resistance, and durability. syndicatedanalytics.com
Integration into Copolyester Systems (e.g., PBDAT)
This compound serves as a source for the rigid terephthalate unit in the synthesis of various copolyesters. Incorporating such aromatic units is a common strategy to enhance the thermal and mechanical properties of aliphatic polyesters. nih.gov The direct use of terephthalic acid in polycondensation can be challenging, making derivatives like DPT valuable alternatives. google.comnih.gov
A notable example of a copolyester system is poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol (B146891) adipate-co-terephthalate) (PBDAT), which is synthesized via melt polycondensation. nih.govmdpi.comresearcher.liferesearchgate.net In this process, raw materials including terephthalic acid, adipic acid, 1,4-butanediol (B3395766), and diphenylsilanediol are used. nih.govmdpi.com The resulting PBDAT copolyesters demonstrate good thermal stability and mechanical properties, which can be tailored by adjusting the monomer composition. nih.govmdpi.comresearcher.liferesearchgate.net The integration of the terephthalate moiety, which can be sourced from precursors like DPT, is critical to achieving these high-performance characteristics.
Modification of Polymer Properties
The incorporation of structural units derived from this compound into polymer chains significantly modifies the properties of the resulting materials. The rigid phenyl groups from the terephthalate unit enhance both the thermal and mechanical performance of copolyesters. researchgate.netosti.gov
Influence on Thermal Stability of Copolyesters
The introduction of aromatic structures, such as those from this compound, generally increases the thermal stability of copolyesters. nih.govmdpi.comresearchgate.netmdpi.com For instance, in PBDAT copolyesters, an increase in the content of diphenylsilanediol (DPSD), which is copolymerized with terephthalic acid, leads to a significant enhancement in thermal stability. nih.govmdpi.comresearchgate.net The initial decomposition temperature (T₅%), which marks a 5% weight loss, increases as the DPSD content rises. mdpi.com This improvement is attributed to the introduction of high-energy Si-O bonds and the rigid phenyl groups. researchgate.net
Research on other copolyesters confirms this trend. For example, increasing the content of 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) in polyethylene terephthalate (PET) based copolyesters also raises the onset temperature of weight loss. mdpi.com Similarly, the incorporation of functionalized polyhedral oligomeric silsesquioxane (POSS) into poly(1,4-butylene terephthalate) (PBT) improves its thermal stability, increasing the temperature at which 5% degradation occurs (T₋₅%) and the maximum degradation temperature (Tₘₐₓ). rsc.org
| Sample | DPSD Content (%) | T₅% (°C) |
|---|---|---|
| PBAT | 0 | 324 |
| PBDAT-2.5 | 2.5 | 327 |
| PBDAT-5.0 | 5.0 | 335 |
| PBDAT-7.5 | 7.5 | 342 |
| PBDAT-10.0 | 10.0 | 348 |
| PBDAT-12.5 | 12.5 | 355 |
Data sourced from: mdpi.com
Enhancements in Mechanical Properties of Polymeric Materials
The inclusion of rigid aromatic units derived from precursors like this compound is a well-established method for improving the mechanical properties of polymers. researchgate.net Studies on various copolyesters show that increasing the proportion of aromatic components leads to higher tensile strength and elastic modulus. osti.gov
In the case of PBDAT copolyesters, increasing the content of diphenylsilanediol (DPSD) results in a clear enhancement of mechanical performance. nih.govmdpi.comresearchgate.net Both the tensile strength and the elastic modulus of PBDAT show an increasing trend with higher DPSD content. nih.govmdpi.com For example, at a DPSD content of 12.5%, the tensile strength reaches 30.56 MPa and the elastic modulus is 238 MPa. nih.govmdpi.comresearchgate.net This improvement is due to the rigid structure contributed by the phenyl groups, which strengthens the polymer matrix. researchgate.net Similarly, the addition of 4,4′ Methylene-Diphenyl Diisocyanate (MDI) as a compatibilizer in Polylactic Acid (PLA)/Poly (Butyleneadipate-Co-Terephthalate) (PBAT) composites increased the tensile strength by 47.1%. nih.gov
| Sample | DPSD Content (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| PBDAT-2.5 | 2.5 | 18.41 | 121 | 343 |
| PBDAT-5.0 | 5.0 | 22.35 | 156 | 312 |
| PBDAT-7.5 | 7.5 | 25.12 | 189 | 287 |
| PBDAT-10.0 | 10.0 | 28.43 | 211 | 254 |
| PBDAT-12.5 | 12.5 | 30.56 | 238 | 219 |
Data sourced from: nih.govmdpi.comresearchgate.net
Niche Applications in Specialized Materials
The unique properties of this compound, such as its thermal stability and chemical resistance, make it a valuable component in the synthesis of polymers for specialized, high-performance applications. syndicatedanalytics.com
This compound is recognized as a building block for polymers intended for use in drug delivery systems (DDS). chemscene.com Its stability and compatibility with a range of drugs make polymers derived from it attractive candidates for such applications. Terephthalate-based polyesters, like poly(ethylene terephthalate) (PET) and its copolymers, have been successfully used to create nanocapsules for the controlled delivery of therapeutic agents. nih.gov These systems can encapsulate drugs, protecting them until they reach the target tissue, which can enhance antitumor efficacy and reduce the systemic side effects of potent drugs. nih.gov
For example, copolyesters of PET and polylactic acid (PLA) have been investigated for their biodegradability and use in DDS. nih.gov These polymeric nanocapsules have been shown to effectively carry anticancer drugs.
The table below provides examples of pharmaceutical agents encapsulated in terephthalate-based polymer systems.
| Polymer System | Encapsulated Pharmaceutical Agent | Application Area |
|---|---|---|
| Poly(lactic acid)-co-Poly(ethylene terephthalate) (PLA-co-PET) | 5-Fluorouracil (5-Fu) | Anticancer Therapy |
| Poly(lactic acid)-co-Poly(ethylene terephthalate) (PLA-co-PET) | 6-Thioguanine (6-TG) | Anticancer Therapy (Leukemia) |
| Polyamide/Fe3O4 Nanoparticles | Methotrexate (MTX) | Anticancer Drug Sensing |
Examples of drugs compatible with terephthalate-based polymer systems for delivery or sensing. nih.govmdpi.com
In the field of regenerative medicine, materials that can support and guide tissue growth are essential. nih.gov Biodegradable polymers, including those based on terephthalic acid like poly(ethylene terephthalate) (PET), are used to create scaffolds for tissue engineering. These scaffolds act as a temporary template, providing mechanical support and a structure for cells to attach, proliferate, and differentiate, ultimately forming new tissue. nih.govresearchgate.net
A significant application is in the regeneration of ligaments. A 3D-printed PET scaffold has been developed for scapholunate interosseous ligament (SLIL) reconstruction. nih.gov This scaffold was designed with a bone-ligament-bone structure to mimic the native tissue architecture. It demonstrated high tensile stiffness and the ability to support physiological loads. nih.gov Furthermore, when seeded with human mesenchymal stem cells or tendon-derived stem cells, the scaffold showed high cell viability and promoted cell colonization and differentiation, indicating its promise for regenerating ruptured ligaments. nih.gov The surface properties of such scaffolds are critical, and modifications can be made to terephthalate-based films to improve cell-scaffold interactions. researchgate.netacs.org
Key findings from the study on 3D-printed PET scaffolds are summarized below.
| Property | Research Finding | Implication for Regenerative Medicine |
|---|---|---|
| Tensile Stiffness | 260 ± 38 N/mm | Provides immediate mechanical stabilization for the injured site. |
| Ultimate Load | 113 ± 13 N | Sufficient strength to support physiological loading during healing. |
| Biocompatibility | High cell viability and colonization by stem cells. | The material is non-toxic and supports the growth of new tissue. |
| Cellular Response | Enhanced expression of relevant proteins (e.g., Tenomodulin). | Promotes cell differentiation towards the desired tissue type. |
Data from a study on a 3D-printed PET scaffold for ligament regeneration, highlighting its suitability for tissue engineering applications. nih.gov
This compound serves as a precursor in the production of polyesters and resins that are formulated into high-performance organic coatings. syndicatedanalytics.com These coatings are valued for their durability, resistance to heat and chemicals, and protective qualities. syndicatedanalytics.com
A prominent application is the use of recycled poly(ethylene terephthalate) (PET) to synthesize polyols, which are then reacted with isocyanates to form polyurethane (PU) coatings. nih.govroyalsocietypublishing.orgdntb.gov.ua Research has shown that incorporating PET-derived components into polyurethane formulations significantly enhances the performance of the resulting coatings. These coatings exhibit improved thermal stability and superior anticorrosion properties when applied to metal substrates. nih.govroyalsocietypublishing.orgdntb.gov.ua The rigid aromatic structure contributed by the terephthalate unit enhances the coating's toughness and protective barrier function. nih.gov
The table below outlines the enhanced properties of polyurethane coatings formulated with PET-derived polyols.
| Coating Type | Key Component | Observed Property Enhancement |
|---|---|---|
| Polyurethane (PU) Coating | Polyol from Palm Olein / Recycled PET | Significantly improved thermal stability. |
| Polyurethane (PU) Coating | Polyol from Palm Olein / Recycled PET | Enhanced anticorrosion performance in 3.5% NaCl solution. |
| Thermoset Polyester Polyurethane | Diphenylpolyene Additive | Can act as a sensor for coating degradation. |
Performance enhancements observed in coatings derived from terephthalate-based materials. nih.govroyalsocietypublishing.orgdntb.gov.uaoup.com
Degradation Studies of Diphenyl Terephthalate and Its Polymeric Derivatives
Thermal Degradation Mechanisms and Kinetics
Thermal degradation involves the breakdown of the polymer structure at elevated temperatures. Understanding the mechanisms and kinetics of this process is crucial for establishing processing windows and predicting the long-term thermal stability of materials.
Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. For aromatic polyesters, including those derived from diphenyl terephthalate (B1205515), TGA provides key data on the onset of decomposition and the temperature at which the maximum rate of weight loss occurs.
Aromatic polyesters are known for their excellent thermal stability due to the presence of aromatic rings in their backbone. researchgate.netlecronchem.com Generally, the decomposition of these polymers begins at temperatures above 300°C. For instance, some aromatic polyesters exhibit initial decomposition temperatures of over 450°C in a nitrogen atmosphere. acs.org The thermal stability can be influenced by the specific chemical structure of the polymer.
The following table presents a summary of thermal properties for various aromatic polyesters, illustrating the influence of their composition on thermal stability.
| Polymer | Tg (°C) | Td, 5% (°C) (Nitrogen) | Char Yield at 800°C (Nitrogen) (%) |
| PE-a | 235.6 | 454 | ~40 |
| PE-b | 189.8 | 450 | ~40 |
| PE-R | 211.2 | - | - |
| U-100 | - | - | - |
Data compiled from a study on aromatic polyesters containing thioether units. acs.org
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal degradation of polymers. nih.govjst.go.jp The decomposition of aromatic polyesters typically involves the scission of ester linkages and the breakdown of the aromatic structures.
Studies on the thermal degradation of aromatic polyesters have identified a range of decomposition products. nih.govtandfonline.com For polyesters based on terephthalic acid, common products include carbon dioxide, carbon monoxide, benzene (B151609), benzoic acid, and biphenyl. tandfonline.comresearchgate.net The specific products and their relative abundances can provide insights into the degradation pathways. For example, the pyrolysis of poly(ethylene terephthalate) (PET) has been shown to yield acetaldehyde, benzene, toluene, and styrene, among other compounds. jeeng.net
The following table lists some of the identified thermal decomposition products of terephthalic acid and its derivatives.
| Decomposition Product | Chemical Formula |
| Benzene | C₆H₆ |
| Benzoic acid | C₇H₆O₂ |
| Biphenyl | C₁₂H₁₀ |
| Toluene | C₇H₈ |
| Styrene | C₈H₈ |
| Phenol (B47542) | C₆H₆O |
Data sourced from studies on the thermal decomposition of terephthalic acid and PET. tandfonline.comresearchgate.net
The thermal stability of aromatic polyesters can be significantly influenced by modifications to their chemical structure. researchgate.net Introducing different functional groups or altering the polymer backbone can either enhance or reduce thermal resistance.
For example, capping the pendent carboxyl groups in certain aromatic polyesters with methyl and ethyl groups has been shown to improve thermal stability, raising the onset decomposition temperature to around 300°C. researchgate.net The presence of bulky pendent phenyls and thioether units can also contribute to preserving thermal stability, with some modified polyesters showing initial decomposition temperatures above 450°C. acs.org Conversely, the presence of certain groups, like pendent carboxyl groups, can lower the thermal stability of the polymer. researchgate.net
The introduction of indole (B1671886) units into the polyester (B1180765) backbone has also been explored to enhance thermal properties. rsc.orgnih.govsemanticscholar.org Polyesters with 1,5-disubstituted indole units have demonstrated enhanced thermal stability compared to those with 1,3-disubstituted structures. rsc.org The glass transition temperatures (Tg) of these polymers can be tuned by adjusting the length of aliphatic methylene (B1212753) units. rsc.org
The table below illustrates the effect of structural modifications on the glass transition temperature of indole-based aromatic polyesters.
| Polymer Structure | Tg (°C) |
| Indole-based polyester with 3 methylene units | ~57-80 |
| Indole-based polyester with 5 methylene units | ~57-80 |
| Indole-based dicarboxylate with aliphatic diols | up to 113 |
Data compiled from studies on indole-based aromatic polyesters. rsc.orgnih.gov
Identification of Thermal Decomposition Products
Chemical Degradation Pathways
Chemical degradation involves the breakdown of the polymer through reactions with chemical agents. For polyesters, the ester linkage is the primary site for chemical attack.
Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases. chemguide.co.uk Polyesters are generally more susceptible to alkaline hydrolysis than acidic hydrolysis. chemguide.co.uk The hydrolysis of diphenyl terephthalate yields terephthalic acid and phenol.
Under alkaline conditions, the ester linkages are broken, forming the salt of the carboxylic acid and the corresponding alcohol. chemguide.co.uk For example, the reaction of a polyester with sodium hydroxide (B78521) solution results in the formation of the sodium salt of the dicarboxylic acid and the diol. chemguide.co.uk The rate of hydrolysis can be influenced by factors such as temperature, pH, and the crystallinity of the polymer. niscpr.res.inresearchgate.net Studies on PET have shown that hydrolysis occurs on the surface of the material. niscpr.res.in
A study on the alkaline hydrolysis of PET in a water-ethanol mixed solvent demonstrated that terephthalic acid could be recovered with high yield. nii.ac.jp The reaction of PET with NaOH leads to the formation of disodium (B8443419) terephthalate, which is then protonated to yield terephthalic acid. nii.ac.jp
Alcoholysis is a transesterification reaction where an alcohol reacts with the ester groups of the polyester, leading to chain scission and the formation of new, smaller ester molecules. mdpi.com This process is a key method for the chemical recycling of polyesters like PET, where diols such as ethylene (B1197577) glycol are used to depolymerize the polymer into its monomers or oligomers. mdpi.comrsc.orgharvard.edu The reaction can be catalyzed by various compounds, including metal acetates and organocatalysts. mdpi.comcu.edu.eg
Aminolysis involves the reaction of the ester linkages with an amine. niscpr.res.inresearchgate.net This reaction leads to the cleavage of the polymer chain and the formation of amides. researchgate.net The aminolysis of terephthalate esters is reported to be a selective reaction that starts in the amorphous regions of the polymer and progresses to the crystalline regions with prolonged treatment. niscpr.res.in This process can be used to introduce amine and amide groups into the polymer structure, which can improve properties like wettability and thermal stability. researchgate.net Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective in the aminolytic depolymerization of PET. rsc.orgibm.com
Depolymerization for Chemical Recycling and Monomer Recovery
The chemical recycling of aromatic polyesters, such as those derived from this compound, represents a critical strategy for sustainable materials management. This process, also known as tertiary recycling, involves the depolymerization of the polymer chain back to its constituent monomers or oligomers through solvolytic chain cleavage. google.com These recovered monomers can then be purified and used to synthesize virgin-quality polymers, creating a closed-loop system. rsc.org Several chemical depolymerization methods are employed, each utilizing a different reagent to break the ester bonds characteristic of these polyesters. google.comrsc.org
Common methods for the chemical recycling of polyethylene (B3416737) terephthalate (PET), a major polymeric derivative, include hydrolysis, methanolysis, and glycolysis. google.com Hydrolysis uses water, often in acidic, alkaline, or neutral conditions, to break down the polymer into terephthalic acid (TPA) and ethylene glycol (EG). google.com Methanolysis employs methanol (B129727) to produce dimethyl terephthalate (DMT) and EG. google.com Glycolysis, one of the most common recycling methods, uses excess ethylene glycol to convert the polymer into bis(2-hydroxyethyl) terephthalate (BHET) and other glycolyzates. google.comrsc.org The choice of method depends on the desired end-product and economic feasibility, with each process offering a pathway to recover valuable chemical feedstocks from polymer waste. rsc.orgacs.org
Interactive Table: Chemical Depolymerization Methods for Terephthalate-Based Polyesters
| Method | Primary Reagent | Primary Monomer/Product Recovered | Key Process Characteristics |
|---|---|---|---|
| Hydrolysis | Water | Terephthalic Acid (TPA) | Can be conducted in acidic, alkaline, or neutral environments. google.com |
| Methanolysis | Methanol | Dimethyl Terephthalate (DMT) | Often requires catalysts like zinc(II) acetate (B1210297) and can achieve high yields. rsc.orgrsc.org |
| Glycolysis | Ethylene Glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET) | A common and well-established method for PET recycling. rsc.orgmdpi.com |
| Aminolysis | Amines | Terephthalamides | Yields diamides of terephthalic acid. rsc.org |
Biodegradation and Environmental Fate
The biodegradation of this compound and its polymeric analogues is a field of intensive research, driven by the need to address plastic pollution. While aromatic polyesters are known for their resistance to environmental degradation, certain microorganisms and their enzymes have demonstrated the ability to break them down. researchgate.netfrontiersin.org The environmental fate of these compounds is complex, involving slow transformation processes in soil and water. mdpi.comnih.gov
Enzymatic Degradation of this compound and Analogues
The enzymatic degradation of this compound (DPT) and its analogues like PET hinges on the action of hydrolase enzymes, which cleave the ester bonds in the polymer backbone. researchgate.net DPT itself is frequently used as a model substrate to study the activity of these enzymes due to its structural similarity to the repeating unit in PET. The hydrolysis of DPT yields terephthalic acid and phenol as its primary degradation products.
A key enzyme in this field is PETase, discovered in the bacterium Ideonella sakaiensis, which can efficiently degrade PET. frontiersin.org PETase breaks down the polymer into smaller, soluble intermediates, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with some bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). frontiersin.org Other enzymes, including cutinases, lipases, and esterases from various microbial sources, have also been shown to exhibit polyester-degrading activity. researchgate.netfrontiersin.org These enzymes function by adsorbing to the polymer surface and catalyzing the hydrolysis of ester linkages, a process that is often more effective on the amorphous regions of the polymer than on its highly crystalline parts. frontiersin.org
Interactive Table: Enzymes Involved in the Degradation of Terephthalate Esters
| Enzyme Class | Example Enzyme | Typical Microbial Source | Action on Substrate |
|---|---|---|---|
| Polyesterase | PETase | Ideonella sakaiensis | Degrades PET into MHET, BHET, and TPA. frontiersin.org |
| Hydrolase | MHETase | Ideonella sakaiensis | Hydrolyzes MHET into TPA and ethylene glycol. frontiersin.org |
| Cutinase | Leaf-branch compost cutinase (LCC) | Leaf-branch compost metagenome | Degrades PET into various intermediates including TPA. frontiersin.orgbiorxiv.org |
| Lipase/Esterase | Lipase | Bacillus sp., Pseudomonas sp. | Confirmed to assist in the cleavage of ester bonds in PET. researchgate.netmdpi.com |
Microcosm Studies for Mineralization and Metabolite Analysis
Microcosm studies are essential for understanding the complete biodegradation (mineralization) and metabolic pathways of this compound and its derivatives in simulated environmental settings. These laboratory-based experiments often use soil or water samples spiked with the target compound to mimic natural conditions. unibo.it To quantify mineralization, researchers can use ¹⁴C-labeled DPT and measure the release of ¹⁴CO₂ over time.
Metabolite analysis in these studies is crucial for identifying the intermediate products of degradation. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify these compounds. nih.govscielo.br Studies on PET degradation have consistently identified terephthalic acid (TPA) as a key metabolite. researchgate.netmdpi.com Other significant intermediates from the breakdown of PET and its oligomers include mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). frontiersin.org In studies of related compounds like di-2-ethylhexyl terephthalate (DEHTP), metabolic pathways also lead to TPA, along with other specific metabolites such as mono-2-ethylhexyl terephthalate (MEHTP). nih.gov
Interactive Table: Metabolites Identified from Terephthalate Ester Degradation
| Metabolite | Parent Compound | Analytical Technique(s) |
|---|---|---|
| Terephthalic acid (TPA) | PET, DPT, DEHTP | GC-MS, HPLC researchgate.netmdpi.comnih.gov |
| Mono(2-hydroxyethyl) terephthalate (MHET) | PET | HPLC frontiersin.org |
| Bis(2-hydroxyethyl) terephthalate (BHET) | PET | HPLC frontiersin.org |
| Phenol | This compound (DPT) | GC-MS, LC-MS/MS |
| Ethyl benzene | PET | GC-MS nih.gov |
Genomic and Metagenomic Approaches to Identify Degrading Consortia
Genomic and metagenomic strategies have become powerful tools for discovering the microbial communities (consortia) and novel enzymes capable of degrading recalcitrant polymers like PET and its analogues. frontiersin.org Metagenomics allows researchers to analyze the collective genetic material from an environmental sample, such as soil from a plastic-dumping site or a marine "plastisphere," bypassing the need to culture individual microbial species in the lab. nih.govbiorxiv.org This approach provides a broader view of the metabolic potential within a microbial community. nih.gov
Through these methods, scientists have identified novel PET hydrolase genes and entire consortia that work synergistically to break down plastics. frontiersin.orgfrontiersin.org For example, analysis of a PET-degrading consortium revealed that different bacterial species performed distinct roles: Bacillus megaterium formed a biofilm on the plastic, another species cleaved the polymer into smaller units like BHET, and others, like Pseudomonas sp., further degraded the intermediates. frontiersin.org Metagenomic analysis of landfills and marine environments has revealed a high diversity of microbes, particularly from the phyla Pseudomonadota and Bacillota, which possess the genetic potential for PET degradation. biorxiv.org These omics-based approaches are crucial for mining the uncultivated microbial world for new biocatalysts for plastic recycling. nih.govfrontiersin.org
Environmental Persistence and Transformation in Soil and Aquatic Environments
Aromatic polyesters like PET are highly resistant to biodegradation and can persist in the environment for very long periods. researchgate.netfrontiersin.org Their persistence is largely due to their high degree of crystallinity and the stability of their chemical structure. researchgate.netfrontiersin.org In both soil and aquatic environments, the degradation process is exceedingly slow. mdpi.com
Transformation in the environment is often initiated by abiotic factors. In aquatic systems, exposure to UV radiation and mechanical abrasion alters the polymer's surface, increasing its hydrophilicity and creating sites for microbial colonization. nih.gov This environmental aging can cause the physical breakdown of larger plastic items into microplastics and nanoplastics. nih.govnih.gov In soil, microplastics can persist for decades, potentially altering the soil's physical properties and affecting microbial communities. mdpi.com Over time, these abiotic and subsequent biotic processes lead to the slow fragmentation of the polymer and the leaching of chemical additives and degradation byproducts, such as alcohols, ketones, and carboxylic acids, into the surrounding environment. mdpi.comresearchgate.net The combined exposure to plastics and their leachates can have synergistic effects on microbial diversity and biogeochemical cycles in both soil and sediment. mdpi.com
Advanced Analytical and Computational Methodologies in Diphenyl Terephthalate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the fundamental characterization of diphenyl terephthalate (B1205515), offering detailed insights into its molecular structure and bonding.
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for verifying the molecular structure of diphenyl terephthalate, primarily through the identification of its characteristic functional groups. The most significant feature in the FTIR spectrum of this compound is the strong absorption band associated with the ester carbonyl (C=O) stretching vibration. This peak typically appears around 1720 cm⁻¹, providing definitive evidence of the ester linkages.
Further confirmation of the ester structure comes from the C-O stretching vibrations. Aromatic esters like this compound exhibit a strong C-C-O stretching band between 1310 and 1250 cm⁻¹. spectroscopyonline.com Additionally, aromatic C-H stretching vibrations are observed, further corroborating the presence of the phenyl rings. The combination of these characteristic absorption bands in an FTIR spectrum serves as a rapid and reliable method for confirming the successful synthesis and structural integrity of the this compound molecule.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (Ester) | Stretching | ~1720 | |
| C-C-O (Aromatic Ester) | Stretching | 1310 - 1250 | spectroscopyonline.com |
| C-H (Aromatic) | Stretching | >3000 | |
| C=C (Aromatic) | Stretching | ~1597 | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule. slideshare.net
In ¹H NMR spectroscopy, the aromatic protons of the phenyl and terephthaloyl moieties typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons can confirm the substitution pattern of the aromatic rings.
¹³C NMR spectroscopy offers complementary information, with the ester carbonyl carbons appearing at a characteristic chemical shift of approximately δ 165 ppm. The signals for the aromatic carbons provide further structural confirmation. The breadth of the ¹³C NMR spectrum, which spans from 0-220 ppm, allows for the clear resolution of individual carbon signals, making it highly effective for the structural analysis of complex molecules. libretexts.org The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like COSY and HMBC, enables a complete and unambiguous assignment of the this compound structure. scielo.br
Table 2: Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic Protons | 7.5 - 8.5 | |
| ¹³C | Ester Carbonyl Carbon | ~165 | |
| ¹³C | Aromatic Carbons | 120 - 150 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Ester Linkage Confirmation
Chromatographic Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various mixtures. These methods separate this compound from impurities, reactants, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantitative analysis. When coupled with a Diode Array Detector (DAD) or a UV detector, HPLC can effectively separate this compound from potential impurities such as unreacted terephthalic acid or phenol (B47542). A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.
For quantitative assessment, a calibration curve is constructed by analyzing standard solutions of known concentrations. uzh.ch The peak area of the this compound signal is proportional to its concentration, allowing for accurate quantification in a sample. The precision and accuracy of the method are validated by determining parameters like the limit of quantification (LOQ), recovery, and relative standard deviation (RSD). kau.edu.sa
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile/Water mixture | researchgate.net |
| Detector | UV or Diode Array Detector (DAD) | uzh.ch |
| Wavelength | 254 nm | |
| Quantification | External standard calibration | uzh.ch |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds, making it suitable for studying potential degradation products or metabolites of this compound. mdpi.com For non-volatile metabolites, a derivatization step, such as silylation, is often required to increase their volatility for GC analysis. nih.gov
In GC-MS, the sample is first separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. numberanalytics.com The mass spectrum of this compound would confirm its molecular weight of 318.32 g/mol . nist.gov GC-MS is particularly useful in environmental fate studies to identify and quantify breakdown products of this compound in soil or water samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is exceptionally well-suited for the analysis of this compound and its metabolites in complex matrices, such as environmental or biological samples.
The initial LC separation reduces matrix effects, where other components in the sample can interfere with the ionization of the target analyte. kau.edu.sa After separation, the analyte enters the mass spectrometer, where a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low detection limits. kau.edu.sa LC-MS/MS has been successfully applied to analyze terephthalate metabolites in human urine and to investigate the composition of complex polymer systems. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite and Volatile Analysis
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the properties of materials like polymers derived from this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time, providing vital information on thermal stability, transitions, and degradation kinetics.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermodynamic tool that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. torontech.com This technique is widely used to study the thermal transitions of polymers, such as those synthesized using this compound. By analyzing the heat flow, key thermal events like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) can be determined. torontech.commdpi.com
In the context of Polyethylene (B3416737) Terephthalate (PET), a polymer for which this compound can be a precursor, DSC analysis reveals several characteristic transitions. When a rapidly quenched, amorphous sample of PET is heated, it first undergoes a glass transition (Tg), where the material changes from a hard, glassy state to a softer, rubbery state. analyticalanswersinc.com This appears as a step-like change in the heat flow profile. analyticalanswersinc.com As the temperature increases further, the polymer chains gain enough mobility to arrange into a more ordered, crystalline structure, an exothermic process known as cold crystallization. tainstruments.com Finally, upon further heating, the crystalline structure melts, which is observed as an endothermic peak. analyticalanswersinc.comtainstruments.com
The heating rate during the DSC experiment can significantly influence the observed transitions. As the heating rate is increased, the cold crystallization exotherm tends to shift to higher temperatures. tainstruments.com The ability to control the heating and cooling rates in DSC allows for detailed characterization of the polymer's properties, which are influenced by its thermal history. analyticalanswersinc.com
Table 1: Characteristic Thermal Transitions of Polyethylene Terephthalate (PET) Measured by DSC
| Thermal Transition | Typical Temperature (°C) | Description |
|---|---|---|
| Glass Transition (Tg) | ~78 | Transition from a glassy solid to a more flexible, rubbery state. analyticalanswersinc.com |
| Crystallization (Tc) | ~144 | Rearrangement from an amorphous to a crystalline state. analyticalanswersinc.com |
Thermogravimetric Analysis (TGA) for Degradation Profiles
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is extensively used to study the thermal stability and degradation profiles of polymers. For polymers derived from this compound, TGA provides critical data on the temperatures at which decomposition begins, the kinetics of the degradation process, and the amount of residual char. sci-hub.se
TGA experiments on PET show that its thermal degradation behavior is dependent on the surrounding atmosphere (e.g., inert or oxidative) and the heating rate. sci-hub.se In an inert atmosphere like nitrogen, PET degradation typically occurs in a single primary step, leaving a significant char residue. sci-hub.semdpi.com In contrast, in an oxidative environment (like air), the degradation often proceeds to completion with no residue left. sci-hub.se The onset temperature of degradation and the temperature of maximum degradation rate both tend to increase with higher heating rates. sci-hub.se
Kinetic analysis of TGA data, often using isoconversional methods like the Flynn/Wall/Ozawa model, allows for the determination of the activation energy (Eα) of the degradation process. tainstruments.com This parameter is crucial for predicting the long-term thermal stability and service lifetime of the material under various temperature conditions. tainstruments.comtainstruments.com For PET, the activation energy for thermal degradation has been calculated to be in the range of 203–355 kJ/mol in an inert environment. sci-hub.se
Table 2: TGA Degradation Data for Polyethylene Terephthalate (PET)
| Parameter | Condition | Finding | Source |
|---|---|---|---|
| Degradation Atmosphere | Inert (Nitrogen) | ~20% residue accumulation. sci-hub.se | sci-hub.se |
| Degradation Atmosphere | Oxidative (Air) | Complete conversion (no residue). sci-hub.se | sci-hub.se |
| Activation Energy (Eα) | Inert (Nitrogen) | 203–355 kJ/mol. sci-hub.se | sci-hub.se |
| Activation Energy (Eα) | Oxidative (Air) | 145–218 kJ/mol. sci-hub.se | sci-hub.se |
Computational Chemistry and Modeling
Computational methods have become indispensable tools in modern chemical research, offering molecular-level insights that complement experimental findings. In the study of this compound and its associated polymers, computational chemistry and modeling provide a powerful means to investigate reaction mechanisms, predict properties, and simulate complex systems.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational approach for studying chemical reactions in large, complex systems like polymers or enzymes. mpg.de This method treats the chemically active region of the system (e.g., the site of bond breaking or formation) with accurate but computationally expensive Quantum Mechanics (QM), while the surrounding environment is described by more efficient Molecular Mechanics (MM) force fields. mpg.dearxiv.org
This technique has been successfully applied to investigate the enzymatic degradation of PET, a process of significant environmental and industrial interest. researchgate.netnih.gov In these studies, the ester linkage of the PET monomer unit, which originates from the this compound structure, and the active site of the enzyme (like PETase) are included in the QM region. researchgate.netnih.gov The remainder of the polymer chain and the enzyme are treated with MM. researchgate.net This partitioning allows for a detailed examination of the electronic rearrangements during the hydrolysis reaction. mpg.de QM/MM simulations can elucidate the complete reaction pathway, identify transition states, and calculate the energy barriers for each step, such as acylation and deacylation. researchgate.netnih.gov For the enzymatic hydrolysis of PET by IsPETase, the deacylation step was identified as the rate-limiting step, with a calculated energy barrier that aligns well with experimental values. nih.gov
Table 3: Findings from QM/MM Simulations of PET Hydrolysis
| System/Enzyme | Key Finding | Calculated Energy Barrier | Source |
|---|---|---|---|
| IsPETase | Deacylation is the rate-limiting step. nih.gov | 20.4 kcal/mol (Deacylation). nih.gov | nih.gov |
COSMO-RS for Prediction and Validation of Experimental Data
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method based on quantum chemistry that predicts thermodynamic properties of fluids and solutions. rsc.org It calculates the chemical potential of molecules in a liquid phase, allowing for the prediction of properties like solubility, vapor pressure, and partition coefficients without relying solely on experimental data. rsc.orgapprocess.com
In the context of polymers derived from this compound, COSMO-RS is a valuable tool for screening potential solvents, a critical step in dissolution-based recycling processes. wisc.edu By treating the polymer as a solution of its repeating monomer units, COSMO-RS can estimate the solubility of the polymer in a wide range of solvents under different conditions. 3ds.com This predictive capability accelerates the identification of effective and environmentally benign solvents for separating and purifying polymers like PET from waste streams. wisc.edu While the model has shown excellent correlation in many systems, its accuracy can be improved by incorporating factors like the polymer's density and crystallinity. 3ds.com The method is particularly advantageous in the early stages of process development when experimental data may be scarce. approcess.com
Molecular Dynamics Simulations in Polymer Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of the structure, dynamics, and thermodynamics of materials. researchgate.net This technique is widely applied to polymer systems to understand properties that are difficult to probe experimentally. psu.edu
For polymers like PET, all-atom MD simulations can reveal crucial information about chain conformation, flexibility, and packing in the amorphous state. nih.govacs.org These simulations are used to investigate how properties change with temperature, such as the transition from a glassy to a rubbery state. nih.gov Furthermore, MD simulations are instrumental in studying the transport properties of small molecules (e.g., O2, CO2) through the polymer matrix, which is fundamental to understanding the material's barrier properties. researchgate.netresearchgate.net By simulating the system at various temperatures, researchers can calculate diffusion coefficients and correlate them with the polymer's free volume distribution. researchgate.netresearchgate.net These insights are vital for applications in packaging and material design.
Structure-Property Relationship Predictions
The prediction of material properties based on chemical structure is a cornerstone of modern materials science, enabling the design of novel materials with tailored characteristics. For this compound (DPT) and its derivatives, computational and analytical methodologies are employed to establish robust structure-property relationships. These predictions are crucial for anticipating the performance of DPT in various applications, from high-performance polymers to specialized chemical intermediates.
Quantitative Structure-Property Relationship (QSPR) models are a significant tool in this domain. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, to predict macroscopic properties. nih.govnih.gov For compounds like DPT, descriptors can be derived from its molecular formula (C₂₀H₁₄O₄), molecular weight (318.32 g/mol ), and other computed properties. nih.gov
The core structure of DPT, featuring a central terephthalate core with two phenyl ester groups, is the primary determinant of its properties. The rigidity of the benzene (B151609) rings and the rotational freedom of the ester linkages influence the molecule's conformation and, consequently, its bulk properties.
Computed Molecular Descriptors and Their Significance
A variety of molecular descriptors can be calculated for DPT to predict its behavior. These descriptors provide insight into the molecule's size, shape, and electronic distribution.
| Descriptor | Value | Significance |
| Molecular Weight | 318.32 g/mol | Influences physical properties like boiling point and density. |
| XLogP3 | 4.1 | Predicts the lipophilicity of the molecule, affecting its solubility and partitioning behavior. nih.gov |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Relates to the polarity of the molecule and its potential for intermolecular interactions. nih.govchemscene.com |
| Number of Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule. chemscene.com |
| Number of Hydrogen Bond Acceptors | 4 | Suggests the potential for forming hydrogen bonds, which influences melting point and solubility. chemscene.com |
These descriptors are instrumental in QSPR models that can predict a range of properties. For instance, the high melting point of DPT (197–199°C) can be correlated with its rigid structure and potential for strong intermolecular forces. Similarly, its predicted high boiling point is a function of its molecular weight and low volatility.
Predicting Performance in Polymer Systems
When incorporated into polymer chains, the structural features of DPT significantly influence the properties of the resulting material. The rigidity of the terephthalate unit can enhance the thermal stability and mechanical strength of polyesters. mdpi.com Computational models, such as molecular dynamics simulations, can predict how the inclusion of DPT-like monomers will affect polymer morphology, including crystallinity and chain packing. springerprofessional.de These simulations can forecast properties like tensile strength, modulus, and glass transition temperature. mdpi.comspringerprofessional.de
For example, studies on related terephthalate-based polymers have shown that altering the structure, such as by introducing different diols, can systematically change the thermal and mechanical properties. researchgate.net These experimental findings provide valuable data for refining and validating QSPR models for new polyester (B1180765) compositions containing DPT.
The development of advanced analytical techniques, like infrared spectroscopy coupled with multivariate calibration, has also enabled the prediction of mechanical properties in related polymers like polyethylene terephthalate (PET). researchgate.net Such methods establish correlations between spectral features, which are a direct consequence of the chemical structure, and macroscopic properties. researchgate.net This approach could be adapted to predict the properties of polymers derived from DPT.
Future Research Directions and Emerging Trends
Sustainable Synthesis and Recycling Technologies for Diphenyl Terephthalate (B1205515)
The conventional production methods for DPT and the recycling of Poly(ethylene terephthalate) (PET), a major polymer from which DPT can be sourced, are often associated with high energy consumption. Consequently, a primary focus of future research is the innovation of more sustainable and circular technological pathways.
A significant area of development is the use of bio-based feedstocks for synthesizing terephthalate polyesters. Researchers have demonstrated the synthesis of dimethyl terephthalate (DMT), a precursor to DPT, from renewable sources like bio-limonene. researchgate.net This approach presents a viable route to diminish the carbon footprint linked to DPT production. The synthesis of terephthalate polyesters using monomers derived entirely from renewable resources has been achieved, utilizing bio-limonene for the terephthalate component and bio-succinic acid for the diol part. researchgate.net
In the recycling domain, the chemical recycling of PET waste is a major area of investigation. rsc.org Techniques such as glycolysis, methanolysis, and hydrolysis are being optimized to efficiently break down PET into its constituent monomers or oligomers. rsc.orgnih.govgoogle.com These recovered building blocks can then be repurposed to produce virgin-quality polymers or other high-value chemicals. Glycolysis, for instance, employs an excess of glycol at elevated temperatures (180–240 °C) to depolymerize PET into polyhydric alcohols, with bis(2-hydroxyethyl) terephthalate (BHET) being a principal product when ethylene (B1197577) glycol is used. rsc.org While these methods are known, current research is directed at enhancing reaction speeds, lowering energy requirements, and creating more effective catalysts.
A substantial hurdle in recycling is the presence of impurities and the mixture of different plastics in waste streams. researchgate.net Future recycling technologies will need to integrate sophisticated sorting and purification processes to guarantee the quality of the recovered monomers. The development of enzymatic synthesis and degradation methods represents another promising frontier. The use of enzymes as catalysts could facilitate more selective and environmentally friendly synthesis and recycling processes that operate under milder conditions than conventional chemical methods. acs.org
| Technology | Description | Key Research Focus |
| Bio-based Synthesis | Employing renewable feedstocks such as bio-limonene for the production of terephthalate monomers. researchgate.net | Enhancing the yield, scalability, and economic feasibility of biological production routes. |
| Chemical Recycling | The depolymerization of PET through methods like glycolysis, methanolysis, and hydrolysis to reclaim monomers. rsc.orgnih.gov | Improving efficiency, discovering novel catalysts, and managing mixed plastic waste effectively. |
| Enzymatic Processes | The application of enzymes for both the synthesis of polyesters and the breakdown of plastic waste. acs.org | Identifying and engineering more potent and stable enzymes for industrial application. |
Development of Novel Polymer Architectures Incorporating Diphenyl Terephthalate Units
The rigid, aromatic nature of this compound confers advantageous properties such as high thermal stability and mechanical robustness to polymers. Future research will aim to harness these attributes to engineer innovative polymer structures with customized functionalities.
One promising direction is the synthesis of high-performance copolyesters. By combining DPT with other monomers, scientists can precisely control the properties of the final polymer. For example, integrating DPT into copolyesters can boost their heat resistance and dimensional stability, rendering them suitable for high-stakes applications in the electronics and automotive sectors.
Additionally, the creation of liquid crystalline polymers (LCPs) based on DPT is an area of growing interest. The inherent rigidity of the DPT molecule can encourage the formation of liquid crystalline phases, which results in materials with outstanding mechanical properties and low coefficients of thermal expansion. Research in this field will focus on the design and synthesis of new mesogenic monomers derived from or incorporating DPT.
Another emergent trend is the development of functional polymers. Through the chemical modification of the DPT monomer or the inclusion of functional comonomers, it is possible to create polymers with specialized characteristics, such as flame retardancy, enhanced gas barrier properties, or unique optical qualities. For instance, the synthesis of poly-1,3,4-oxadiazoles from derivatives of terephthalic acid illustrates the potential for creating polymers with exceptional thermal and chemical stability. cu.edu.eg
| Polymer Architecture | Key Features | Potential Applications |
| High-Performance Copolyesters | Improved thermal stability and mechanical strength. | Automotive parts, electronic connectors. |
| Liquid Crystalline Polymers | Superior mechanical properties, minimal thermal expansion. | Precision-molded components, high-frequency circuit boards. |
| Functional Polymers | Customized properties like flame retardancy or gas barrier capabilities. | Advanced packaging films, protective coatings. |
In-depth Mechanistic Understanding of Environmental Degradation Pathways
A comprehensive understanding of the environmental fate of DPT-based materials is imperative. Future research must probe more deeply into the degradation mechanisms of these materials in different environmental settings, including soil, water, and the atmosphere.
A primary focus will be on both abiotic and biotic degradation processes. Abiotic degradation can be triggered by environmental factors like UV radiation, heat, and chemical hydrolysis. Research will seek to clarify the specific chemical reactions that occur and identify the resulting degradation products.
Biotic degradation, or biodegradation, by microorganisms is a particularly critical field of study. Although many synthetic polyesters are considered to be non-biodegradable, certain enzymes can break them down. Future investigations will involve the identification and characterization of microbial species and enzymes that can degrade polymers containing DPT. This knowledge is vital for designing materials that are more amenable to biodegradation at the end of their service life and for creating bioremediation strategies to address plastic pollution.
The study of microplastics and nanoplastics resulting from the breakdown of larger plastic items is also a crucial research frontier. Understanding the behavior and ecological interactions of DPT-based microplastics is essential for evaluating their long-term environmental risks.
Advanced Computational Design of this compound-based Materials
Computational modeling and simulation are becoming indispensable tools in the field of materials science. In the context of DPT, these computational approaches can expedite the design and discovery of new materials with specific properties, thereby minimizing the reliance on lengthy and resource-intensive experimental procedures.
Molecular dynamics (MD) simulations can be utilized to forecast the bulk properties of DPT-based polymers, including their mechanical strength, thermal stability, and barrier performance. By simulating the interactions between polymer chains, researchers can gain valuable insights into the structure-property relationships that dictate material behavior.
Quantum mechanics (QM) calculations can offer a detailed understanding of the chemical reactions involved in the synthesis and degradation of DPT. For instance, QM can be employed to investigate the reaction mechanisms of polymerization catalysts or the enzymatic breakdown of ester linkages.
Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful instruments in materials design. By training ML models on existing experimental data, it becomes possible to predict the properties of novel, hypothetical DPT-based polymers. This data-centric approach can dramatically accelerate the process of materials discovery.
| Computational Method | Application in DPT Research |
| Molecular Dynamics (MD) | Predicting the bulk properties of polymers (e.g., mechanical, thermal). |
| Quantum Mechanics (QM) | Investigating the mechanisms of reactions in synthesis and degradation. |
| Machine Learning (ML)/AI | Speeding up the discovery of new materials with targeted properties. |
Cross-disciplinary Research: From Chemical Synthesis to Environmental Remediation
Tackling the multifaceted challenges and opportunities presented by this compound and its associated materials will necessitate a highly integrated, cross-disciplinary research effort. Future advancements will hinge on fostering collaborations among chemists, materials scientists, biologists, environmental scientists, and engineers.
This collaborative approach will connect the entire lifecycle of DPT-based materials. For instance, chemists devising new sustainable synthesis methods will need to work in concert with materials scientists to ensure the resulting polymers meet performance specifications. In turn, materials scientists will need to partner with environmental scientists to develop polymers that are easier to recycle or biodegrade.
Moreover, research into environmental remediation technologies for plastic pollution will be enhanced by a thorough understanding of the chemical properties of DPT-based materials. This knowledge can guide the development of more efficient chemical and biological degradation techniques. The ultimate aim is to establish a closed-loop system in which DPT-based materials are designed for circularity, thereby minimizing their environmental footprint and maximizing their value throughout their lifecycle.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural identification and purity assessment of diphenyl terephthalate (DPT)?
- Methodological Answer :
- Fourier-transform infrared spectroscopy (FTIR) is used to confirm ester linkages (C=O stretching at ~1720 cm⁻¹ and aromatic C-H stretches).
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm).
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity by separating DPT from impurities like unreacted terephthalic acid or diphenyl ether .
- Mass spectrometry (MS) via electron ionization confirms molecular weight (MW = 318.33 g/mol) and fragmentation patterns (e.g., m/z 149 for the terephthaloyl ion) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Use transesterification of dimethyl terephthalate with excess phenol under acid catalysis (e.g., H₂SO₄) at 190–200°C in a closed system to minimize volatile byproduct loss. Monitor reaction progress via gas chromatography (GC) to track phenol release (Figure 2 in ).
- Purify via recrystallization from ethanol/water mixtures. Report yield, melting point (literature range: 110–112°C), and purity metrics (e.g., HPLC ≥98%) following journal guidelines for experimental reproducibility (e.g., Beilstein Journal standards) .
Q. What are the key physical-chemical properties of this compound critical for polymer applications?
- Methodological Answer :
- Thermal stability : Analyze via thermogravimetric analysis (TGA) ; DPT decomposes above 300°C.
- Solubility : Determine in solvents like dichloromethane (high solubility) or hexane (low solubility) using gravimetric methods. Reference solubility parameters (Hansen, Hildebrand) for compatibility studies .
- Crystallinity : Characterize using X-ray diffraction (XRD) to correlate with polymerization efficiency .
Advanced Research Questions
Q. How can polymerization kinetics of DPT with diols (e.g., isosorbide) be optimized for high-molecular-weight polyesters?
- Methodological Answer :
- Conduct step-growth polymerization under vacuum (≤1 mbar) to remove phenol, driving the equilibrium toward polymerization. Calculate the degree of polymerization (Xn) using eqs S1–S2 (Supporting Information in ).
- Use rheometry to monitor viscosity changes and size-exclusion chromatography (SEC) to determine molecular weight distribution. Adjust catalyst (e.g., titanium(IV) butoxide) concentration to balance reaction rate and side reactions .
Q. What advanced mass spectrometry techniques resolve challenges in detecting DPT degradation products in environmental samples?
- Methodological Answer :
- Apply data-dependent acquisition (DDA) LC-qTOF-MS for untargeted analysis. Fragment precursor ions (e.g., m/z 319 for DPT) to identify degradation products like terephthalic acid (m/z 166) or diphenyl phthalate (m/z 318). Validate using reference standards (Table 1 in ).
- Use isotopic labeling (e.g., ¹³C-DPT) to track biodegradation pathways in microbial studies (e.g., Pseudomonas putida metabolic models) .
Q. How do researchers address contradictions in solubility and thermodynamic data for DPT across literature sources?
- Methodological Answer :
- Perform meta-analysis of existing data, prioritizing studies with detailed experimental conditions (e.g., solvent purity, temperature control).
- Replicate measurements using controlled saturation methods and report uncertainties (e.g., ±5% for solubility in ethanol). Cross-validate with computational models (e.g., COSMO-RS) to identify outliers .
Q. What experimental frameworks are recommended for studying DPT’s environmental fate and biodegradation?
- Methodological Answer :
- Use soil/water microcosms spiked with ¹⁴C-labeled DPT to quantify mineralization (¹⁴CO₂ release) and bound residues. Analyze metabolites via GC-MS or LC-MS/MS .
- Apply genomic tools (e.g., metatranscriptomics) to identify microbial consortia expressing esterase or terephthalate dioxygenase genes .
Methodological Notes
- Data Reporting : Follow IUPAC guidelines for solubility and thermodynamic data, including error margins and experimental conditions .
- Instrument Calibration : Validate GC/MS and HPLC systems with certified reference materials (e.g., diphenyl phthalate) to ensure accuracy .
- Contradiction Resolution : Use statistical tools (e.g., Grubb’s test) to identify outliers in datasets and replicate disputed experiments under controlled conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
